![molecular formula C22H18N2O3S B2833237 N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenoxybenzamide CAS No. 441291-34-5](/img/structure/B2833237.png)
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenoxybenzamide
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Overview
Description
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenoxybenzamide, also known as MMB, is a small molecule that has been widely studied for its potential applications in various scientific fields. MMB is a benzothiazole derivative that has been synthesized using various methods, and its synthesis has been optimized for maximum yield and purity.
Scientific Research Applications
Medicinal Chemistry and Drug Design
- Anxiolytic Properties (A): Benzo[d]imidazo[2,1-b]thiazoles, including our compound, have been investigated as non-sedative anxiolytics. These molecules modulate anxiety-related pathways and may offer therapeutic potential for anxiety disorders .
- Anticancer Activity (B): Some benzo[d]imidazo[2,1-b]thiazoles exhibit potent anticancer effects. Researchers have explored their impact on cancer cell growth, apoptosis, and metastasis inhibition .
- PET Imaging Probe ©: A specific benzo[d]imidazo[2,1-b]thiazole derivative has been used as a PET imaging probe to detect β-amyloid plaques in Alzheimer’s patients’ brains .
- Kinase Inhibition (D): Certain benzo[d]imidazo[2,1-b]thiazoles act as kinase inhibitors, potentially influencing cellular signaling pathways .
- Antimicrobial Activity (E): Benzo[d]imidazo[2,1-b]thiazoles have demonstrated antimicrobial properties, making them relevant in the fight against infectious diseases .
Neurobiology and Nerve Function
- Treatment of Nerve Function Loss (F): Benzo[d]oxazole derivatives, a related class, have been explored for their potential in treating nerve function loss. These compounds may aid in nerve regeneration and repair .
Synthetic Chemistry
- Green Synthesis Methodology: Researchers have developed a catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazoles in green media. This method provides rapid access to functionalized heterocycles under mild transition-metal-free conditions, expanding the repertoire of heterocyclic chemistry reactions .
Spectroscopic Investigations
- Electronic Structure: The electronic structure of (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol (a related compound) has been characterized using density functional theory. Experimental infrared and electronic absorption spectra have been compared with theoretically obtained ones .
Organic Synthesis
Mechanism of Action
Target of Action
The primary target of this compound is the FtsZ protein . FtsZ is a protein essential for bacterial cell division, and it plays a crucial role in the formation of the division septum .
Mode of Action
The compound interacts with its target, the FtsZ protein, by disrupting its GTPase activity and dynamic assembly . This interaction inhibits bacterial cell division, leading to bacterial cell death .
Biochemical Pathways
The compound affects the bacterial cell division pathway . By disrupting the GTPase activity and dynamic assembly of FtsZ, it prevents the formation of the division septum, which is crucial for bacterial cell division .
Result of Action
The result of the compound’s action is the inhibition of bacterial cell division , leading to bacterial cell death . This makes it a potential candidate for the development of new antibacterial agents targeting FtsZ .
Action Environment
The action of the compound can be influenced by environmental factors such as solvent polarity . For example, the excited state intramolecular proton transfer (ESIPT) reaction of similar compounds has been found to be gradually inhibited by increasing solvent polarity . This suggests that the compound’s action, efficacy, and stability could be affected by the polarity of its environment.
properties
IUPAC Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-24-20-18(26-2)12-7-13-19(20)28-22(24)23-21(25)15-8-6-11-17(14-15)27-16-9-4-3-5-10-16/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPLSHTZMWSVYIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-phenoxybenzamide |
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